7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a dimethylamino propyl group, a fluorophenyl group, and a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the Dimethylamino Propyl Group: This step involves the alkylation of the pyrrolopyrimidine core with a dimethylamino propyl halide under basic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of the intermediate with a fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino propyl group, using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or a modulator of biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the preparation of surfactants and personal care products.
Indole Derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
903454-54-6 |
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Molecular Formula |
C19H24FN5 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H24FN5/c1-13-14(2)25(11-5-10-24(3)4)19-17(13)18(21-12-22-19)23-16-8-6-15(20)7-9-16/h6-9,12H,5,10-11H2,1-4H3,(H,21,22,23) |
InChI Key |
KGIZGIGBFBFYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NC3=CC=C(C=C3)F)CCCN(C)C)C |
solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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